molecular formula C32H32N2O8 B2808024 N-[4'-(3,5-DIMETHOXYBENZAMIDO)-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL]-3,5-DIMETHOXYBENZAMIDE CAS No. 304864-54-8

N-[4'-(3,5-DIMETHOXYBENZAMIDO)-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL]-3,5-DIMETHOXYBENZAMIDE

Cat. No.: B2808024
CAS No.: 304864-54-8
M. Wt: 572.614
InChI Key: GZKXCHGVXYPAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4'-(3,5-DIMETHOXYBENZAMIDO)-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL]-3,5-DIMETHOXYBENZAMIDE is a complex organic compound characterized by multiple methoxy and benzoyl groups

Scientific Research Applications

N-[4'-(3,5-DIMETHOXYBENZAMIDO)-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL]-3,5-DIMETHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many benzamide derivatives are known to have biological activity, but without more specific information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of benzamide derivatives is a rich field with many potential applications in pharmaceuticals and other areas. Future research could explore the synthesis, characterization, and biological activity of this and similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4'-(3,5-DIMETHOXYBENZAMIDO)-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL]-3,5-DIMETHOXYBENZAMIDE typically involves multi-step organic reactions. The starting materials often include 3,5-dimethoxybenzoic acid and various amine derivatives. The reaction conditions usually require the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The synthesis process involves the formation of amide bonds through condensation reactions, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4'-(3,5-DIMETHOXYBENZAMIDO)-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL]-3,5-DIMETHOXYBENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl groups can be reduced to form corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogens like bromine (Br₂) for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,5-dimethoxybenzoic acid derivatives, while reduction of the benzoyl groups can produce corresponding benzyl alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of multiple methoxy and benzoyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[4-[(3,5-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2O8/c1-37-23-11-21(12-24(17-23)38-2)31(35)33-27-9-7-19(15-29(27)41-5)20-8-10-28(30(16-20)42-6)34-32(36)22-13-25(39-3)18-26(14-22)40-4/h7-18H,1-6H3,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKXCHGVXYPAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.